1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a methoxybenzyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps. One common route includes the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea linkage. The pyridinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a pyridine group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method can enhance the yield and purity of the final product by minimizing side reactions and providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivative.
Reduction: Formation of a fully saturated piperidine ring.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity, while the pyridinyl-piperidinyl moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(pyridin-3-yl)urea: Lacks the piperidinyl group, which may affect its binding properties.
1-(4-Methoxybenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridine ring, potentially altering its activity.
1-(4-Methoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with different pharmacological properties.
Uniqueness
1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxybenzyl group can enhance its lipophilicity, while the pyridinyl-piperidinyl moiety can provide specific binding interactions with molecular targets.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-19-6-4-16(5-7-19)13-22-20(25)23-14-17-8-11-24(12-9-17)18-3-2-10-21-15-18/h2-7,10,15,17H,8-9,11-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUDPNRMYKHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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